Cas no 861227-41-0 (4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol)

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group and a thienyl moiety. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both triazole and thiophene rings enhances its potential for biological activity, particularly in antimicrobial and antifungal applications. The thiol group offers reactivity for further functionalization, enabling the synthesis of derivatives with tailored properties. Its stability and well-defined structure make it suitable for precise synthetic applications. This compound is primarily utilized in research settings for developing novel bioactive molecules.
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol structure
861227-41-0 structure
Product Name:4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No:861227-41-0
MF:C12H17N3S2
MW:267.413479566574
MDL:MFCD03423431
CID:3111597
PubChem ID:25219015
Update Time:2025-11-01

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
    • 4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol
    • CS-0330855
    • BBL037696
    • 4-(propan-2-yl)-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazole-3-thiol
    • STK502639
    • 861227-41-0
    • AKOS005171103
    • MFCD03423431
    • 4-propan-2-yl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
    • 4-isopropyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione
    • ALBB-003180
    • H22607
    • VS-14380
    • MDL: MFCD03423431
    • Inchi: 1S/C12H17N3S2/c1-7(2)10-5-9(6-17-10)11-13-14-12(16)15(11)8(3)4/h5-8H,1-4H3,(H,14,16)
    • InChI Key: JQOCQTDFMPAZMM-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C(C)C)C1=NNC(N1C(C)C)=S

Computed Properties

  • Exact Mass: 267.08638990Da
  • Monoisotopic Mass: 267.08638990Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 88Ų

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:861227-41-0)4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Order Number:A1196994
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:32
Price ($):491.0/164.0
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4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Related Literature

Additional information on 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Introduction to 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 861227-41-0)

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the triazole class, which is well-known for its broad spectrum of biological activities. The presence of both sulfur and nitrogen atoms in its structure enhances its potential as a pharmacophore, making it a valuable candidate for further investigation in drug discovery and development.

The CAS number 861227-41-0 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. The molecular structure of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol consists of a triazole ring substituted with an isopropyl group at the 4-position and a thienyl moiety at the 5-position. Additionally, the 3-thiol group introduces a polar and reactive site that can interact with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that the thiol group and the triazole ring may play crucial roles in modulating enzyme activity and receptor binding. For instance, triazole derivatives have been shown to exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The isopropylthienyl substituent adds another layer of complexity to the compound's pharmacological profile. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By incorporating this moiety into the triazole framework, researchers aim to enhance the compound's bioavailability and target specificity. Preliminary studies indicate that derivatives of this class may exhibit promising activity against drug-resistant pathogens.

In vitro experiments have demonstrated that 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol interacts with several key biological pathways. The compound's ability to inhibit the activity of certain enzymes has been linked to its potential therapeutic applications in treating metabolic disorders and inflammatory conditions. Additionally, its interaction with DNA-binding proteins suggests that it may have applications in oncology research.

The synthesis of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also allow for the introduction of additional functional groups to tailor the compound's properties.

One of the most exciting aspects of this compound is its potential as a scaffold for drug development. By modifying specific atoms or groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with machine learning algorithms have accelerated the discovery process by enabling rapid evaluation of large compound collections.

The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. Sulfur atoms introduce polarity and reactivity into molecules, enhancing their ability to interact with biological targets. The thiol group in particular has been extensively studied for its role in redox signaling and enzyme inhibition. In 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol, this group is strategically positioned to engage with biological systems while maintaining structural stability.

Recent publications highlight the importance of isopropylation in enhancing pharmacokinetic properties such as solubility and metabolic stability. The presence of isopropyl groups in this compound may contribute to improved oral bioavailability, a critical factor in drug development. Furthermore, these groups can influence electronic properties by inducing steric hindrance or electron delocalization within the molecule.

The thienyl ring provides additional opportunities for functionalization and interaction with biological targets. Thiophenes are known for their ability to cross-link with DNA bases via Michael addition reactions, potentially leading to applications in chemotherapeutic agents. In 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol, this moiety is linked to the triazole ring through a sulfur atom, creating a stable yet flexible framework for further chemical modifications.

In conclusion, 4-isopropyl -5-(5 -isopropy lthien -3 - yl ) - 4 H -1 , 2 , 4 - tri azo le - 3 - thi ol ( CAS No . 861227 -41 -0 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , position it as a valuable tool for developing novel therapeutic agents . Future studies should focus on elucidating its mechanism of action , optimizing its synthetic route , and evaluating its potential in preclinical models .

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Amadis Chemical Company Limited
(CAS:861227-41-0)4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
A1196994
Purity:99%/99%
Quantity:5g/1g
Price ($):491.0/164.0
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